Octyl dihydrogen phosphate
CAS No.: 39407-03-9
Cat. No.: VC3975593
Molecular Formula: C8H21O5P
Molecular Weight: 228.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 39407-03-9 |
|---|---|
| Molecular Formula | C8H21O5P |
| Molecular Weight | 228.22 g/mol |
| IUPAC Name | octan-1-ol;phosphoric acid |
| Standard InChI | InChI=1S/C8H18O.H3O4P/c1-2-3-4-5-6-7-8-9;1-5(2,3)4/h9H,2-8H2,1H3;(H3,1,2,3,4) |
| Standard InChI Key | UKYVGPUQPISXHD-UHFFFAOYSA-N |
| SMILES | CCCCCCCCOP(=O)(O)O |
| Canonical SMILES | CCCCCCCCO.OP(=O)(O)O |
Introduction
Chemical Identification and Physicochemical Properties
Octyl dihydrogen phosphate is a phosphate ester derived from the reaction of phosphoric acid with octanol. Its structure consists of an octyl chain () bonded to a dihydrogen phosphate group (), rendering it amphiphilic and reactive .
Structural and Molecular Characteristics
The compound’s IUPAC name, octyl dihydrogen phosphate, reflects its functional groups and alkyl chain length. Key molecular descriptors include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 210.21 g/mol | |
| Density | 1.053–1.129 g/cm³ | |
| Boiling Point | 328.4°C at 760 mmHg | |
| pKa | 1.96 ± 0.10 | |
| LogP (Partition Coefficient) | 2.456 |
Discrepancies in reported density values (1.053 g/cm³ vs. 1.129 g/cm³) may arise from differences in sample purity or measurement conditions . The compound’s low pKa indicates strong acidity, a property leveraged in its role as a surfactant and catalyst .
Spectroscopic and Chromatographic Identification
Octyl dihydrogen phosphate is routinely analyzed using high-performance liquid chromatography (HPLC). A validated method employs a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (or formic acid for mass spectrometry compatibility). This protocol achieves baseline separation of the compound from related esters, enabling precise quantification in industrial mixtures.
Synthesis and Production
Industrial Synthesis Pathways
The primary synthesis route involves the esterification of phosphoric acid with octanol, catalyzed by sulfuric acid under controlled heating. The reaction proceeds as follows:
Key process parameters include:
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Temperature: 80–100°C to optimize reaction kinetics without promoting decomposition.
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Molar Ratio: A 1:1 ratio of phosphoric acid to octanol minimizes byproduct formation.
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Catalyst Loading: 2–5% sulfuric acid by weight ensures efficient protonation of the hydroxyl group.
Post-synthesis purification involves vacuum distillation to remove unreacted octanol and acidic residues, yielding octyl dihydrogen phosphate with >95% purity .
Industrial and Scientific Applications
Surfactant and Corrosion Inhibition
Octyl dihydrogen phosphate’s amphiphilic nature makes it effective in:
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Metalworking Fluids: Forms protective films on ferrous surfaces, reducing corrosion rates by 40–60% in saline environments.
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Emulsion Stabilization: Enhances the stability of oil-in-water emulsions in agrochemical formulations.
Analytical Chemistry
The compound modifies surfaces to improve extraction efficiency. For example, n-octyl-modified magnetite nanoparticles () exhibit a 3.5-fold increase in drug recovery compared to unmodified nanoparticles during solid-phase extraction. This advancement is critical for trace analyte detection in pharmaceuticals and environmental samples.
Biomedical Research
In membrane biology, octyl dihydrogen phosphate facilitates the reconstitution of transmembrane proteins into lipid bilayers, enabling structural studies of ion channels and receptors. Its ability to mimic phospholipid headgroups contributes to its utility in drug delivery systems.
Research Advancements and Innovations
Nanotechnology Applications
Recent studies highlight octyl dihydrogen phosphate’s role in synthesizing functionalized nanomaterials. For instance, gold nanoparticles coated with the compound demonstrate enhanced colloidal stability in physiological media, paving the way for targeted cancer therapies.
Green Chemistry Initiatives
Efforts to replace sulfuric acid with ionic liquid catalysts (e.g., 1-butyl-3-methylimidazolium hydrogen sulfate) in esterification reactions have reduced energy consumption by 30% while maintaining yields above 90%. This aligns with global trends toward sustainable chemical manufacturing.
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